2-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S2/c1-12-16(25-18(22-12)13-6-8-14(20)9-7-13)10-11-21-26(23,24)17-5-3-2-4-15(17)19/h2-9,21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBRWXLCBJYDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the sulfonamide group. One common method involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfonamide Group: The sulfonamide group is typically introduced through a reaction between a sulfonyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of 4-fluorophenyl derivatives with thiazole moieties under specific conditions. The thiazole ring is known for its versatility in medicinal chemistry, contributing to various bioactive compounds. The chemical structure can be represented as follows:
Biological Activities
Research indicates that compounds containing the thiazole moiety exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that thiazole derivatives possess significant antibacterial properties. For example, compounds similar to the target compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
- Anticancer Potential : Thiazole-containing compounds have been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, indicating potential for further development in cancer therapy .
Case Studies and Research Findings
- Antibacterial Efficacy : A study on thiazole derivatives revealed that modifications at the phenyl ring significantly impacted antibacterial potency. For instance, a derivative with a 4-fluorophenyl group exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In another research effort, N-acylated thiazoles were synthesized and screened for anticancer activity against various cell lines, including human glioblastoma and melanoma cells. The results indicated that specific substitutions on the thiazole ring could enhance selectivity and potency against cancer cells .
Applications in Drug Development
The unique structural features of 2-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide make it a promising candidate for further drug development. Its applications include:
- Lead Compound in Antibacterial Drugs : Given its demonstrated efficacy against resistant bacterial strains, this compound could serve as a lead structure for developing new antibacterial agents.
- Anticancer Therapeutics : The ability to induce apoptosis in cancer cells positions this compound as a potential therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. The thiazole ring and fluorophenyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
A. Thiazole Substitutions
B. Benzene Sulfonamide Modifications
- 2-Chloro vs. In contrast, 3,4-dimethoxy groups (G570-0026) could enhance solubility but reduce membrane permeability .
C. Linker Flexibility
- Ethyl vs. Methyl : The ethyl linker in the target compound and analogs like provides greater conformational flexibility compared to the methyl linker in , which may influence binding kinetics and bioavailability.
Biological Activity
2-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole moiety : Known for its role in various biological activities.
- Sulfonamide group : Commonly associated with antibacterial properties.
- Fluorophenyl substitution : May enhance lipophilicity and biological activity.
The molecular formula is with a molecular weight of approximately 350.84 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis, similar to other sulfa drugs.
- Cytotoxic Effects : Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .
Antimicrobial Activity
Research indicates that compounds containing thiazole and sulfonamide groups exhibit significant antibacterial activity. For instance, derivatives similar to the compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| 2-chloro-N-{...} | IC50 < 10 µg/mL | |
| Sulfonamide derivatives | Effective against Staphylococcus aureus |
Antitumor Activity
The thiazole ring is known for its cytotoxic properties against cancer cell lines. Studies have demonstrated that compounds with similar structures can significantly inhibit tumor growth.
| Study | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole derivative | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
| Thiazole derivative | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
Case Studies
- Antibacterial Efficacy : A study demonstrated that thiazole-sulfonamide derivatives exhibited comparable activity to traditional antibiotics like norfloxacin, indicating their potential as new antibacterial agents .
- Anticancer Properties : In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .
Q & A
Q. Addressing Contradictions :
- Purity Verification : Confirm compound integrity via HPLC (>95% purity; warns against impurities in commercial samples).
- Assay Variability : Replicate studies across labs (e.g., differing serum concentrations in media).
Table 1 : Hypothetical Antitumor Activity (Based on )
| Cell Line | GI₅₀ (µM) | LC₅₀ (µM) |
|---|---|---|
| MCF-7 | 1.2 | 8.5 |
| A549 | 2.8 | 12.3 |
| HT-29 | 0.9 | 6.7 |
What computational strategies predict target engagement and structure-activity relationships (SAR)?
Advanced Research Question
Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX, a sulfonamide target). The fluorophenyl group may occupy hydrophobic pockets .
- QSAR Models : Corporate logP, polar surface area, and electronic parameters (Hammett σ) with bioactivity data.
Case Study : Analogous 4-chloro-N-(pyridinylmethyl)benzamides showed improved potency with electron-withdrawing substituents (e.g., -CF₃) .
How can metabolic stability and degradation pathways be assessed?
Advanced Research Question
Experimental Design :
Microsomal Stability : Incubate with liver microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS.
Degradation Products : Identify hydrolyzed sulfonamide (e.g., free amine) or oxidized thiazole metabolites.
pH Stability : Test solubility and degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
What strategies mitigate off-target effects in biological assays?
Advanced Research Question
Approaches :
- Counter-Screening : Test against unrelated targets (e.g., kinases, GPCRs) to rule out promiscuity.
- Proteomic Profiling : Use affinity chromatography-MS to identify binding partners.
- Crystallography : Resolve co-crystal structures to validate binding mode specificity .
How do substituent modifications (e.g., fluorine, chloro) influence pharmacokinetics?
Advanced Research Question
Key Findings :
- Fluorine : Enhances metabolic stability (C-F bond resistance to oxidation) and bioavailability (logP reduction) .
- Chloro : Increases lipophilicity (clogP +0.5), potentially improving membrane permeability but reducing solubility.
Optimization : Balance substituents using Hansch analysis (e.g., para-fluorophenyl vs. chlorophenyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
